
Cupric selenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cupric selenate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other selenium-containing compounds.
Biology: this compound is studied for its potential biological activities, including its role in oxidative stress and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology, where selenium compounds are investigated for their anticancer properties.
Industry: It is used in the production of pigments, ceramics, and glass. Additionally, it has applications in the field of electronics, particularly in the development of semiconductor materials.
Safety and Hazards
Direcciones Futuras
Copper selenides, which can be synthesized from cupric selenate, are considered promising candidates for high-performance flexible thermoelectrics . They have potential applications in wearable and implantable electronic devices . Therefore, the future directions of this compound research may involve exploring its potential uses in these areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cupric selenate can be synthesized through the reaction of copper(II) oxide or copper(II) carbonate with selenic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CuO} + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium selenate in an aqueous solution. The resulting precipitate is then filtered and purified to obtain the final product. The reaction is as follows: [ \text{CuSO}_4 + \text{Na}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{Na}_2\text{SO}_4 ]
Análisis De Reacciones Químicas
Types of Reactions: Cupric selenate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize reducing agents such as hydrogen sulfide to elemental sulfur.
Thermal Decomposition: Upon heating, this compound decomposes to form copper(II) oxide and selenium dioxide. The decomposition process involves multiple steps and intermediate products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen sulfide and other reducing agents. The reactions typically occur under ambient conditions.
Thermal Decomposition: The decomposition occurs at elevated temperatures, typically between 300°C and 900°C.
Major Products Formed:
Oxidation Reactions: Elemental sulfur and other oxidized products.
Thermal Decomposition: Copper(II) oxide and selenium dioxide.
Mecanismo De Acción
The mechanism of action of cupric selenate involves its ability to participate in redox reactions. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can have various effects on cellular processes. The molecular targets and pathways involved include:
Enzymatic Reactions: this compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity.
Cell Signaling Pathways: It can modulate signaling pathways related to oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Cupric selenate can be compared with other copper and selenium compounds, such as:
Copper(II) Sulfate (CuSO₄): Both compounds are used in similar applications, but this compound has unique properties due to the presence of selenium.
Sodium Selenate (Na₂SeO₄): While sodium selenate is primarily used as a dietary supplement and in agriculture, this compound has more specialized applications in research and industry.
Copper(I) Selenide (Cu₂Se): This compound is used in semiconductor applications, similar to this compound, but it has different electronic properties.
Propiedades
Número CAS |
15123-69-0 |
|---|---|
Fórmula molecular |
CuH2O4Se |
Peso molecular |
208.53 g/mol |
Nombre IUPAC |
copper;selenic acid |
InChI |
InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clave InChI |
ZDEQELUIKMHPBH-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)(=O)[O-].[Cu+2] |
SMILES canónico |
O[Se](=O)(=O)O.[Cu] |
| 15123-69-0 | |
Descripción física |
Copper selenate appears as light blue crystals. Soluble in acids, water, ammonium hydroxide. Used as a colorant. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



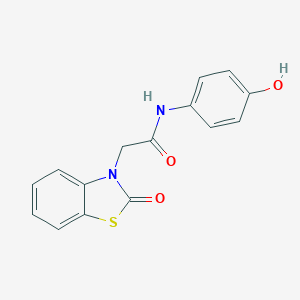

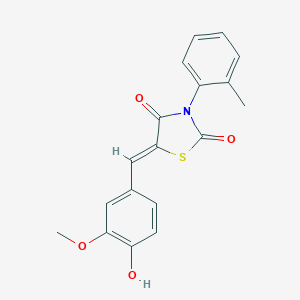
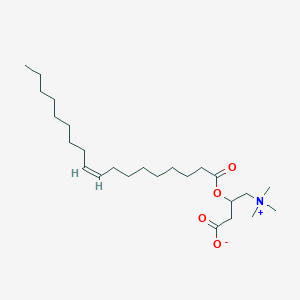
![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
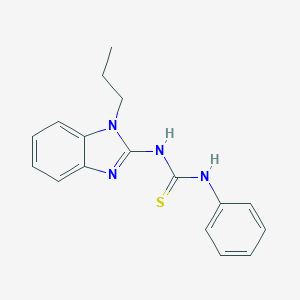
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
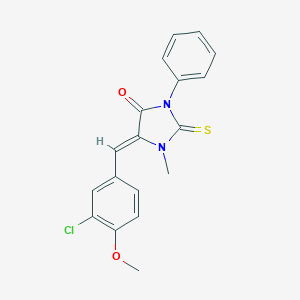
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
